Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within the cell .
Properties
IUPAC Name |
ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDBWIUWIWHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352084 | |
Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803164 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243669-48-9 | |
Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?
A1: this compound serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of this compound and its potential for modification to achieve LDH inhibition.
Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using this compound itself as a potential LDH inhibitor?
A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with this compound itself. Further research might explore the direct interaction of this compound with LDH using computational modeling techniques.
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